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molecular formula C10H7FN4 B1269925 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 51516-70-2

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1269925
M. Wt: 202.19 g/mol
InChI Key: SZEJYPAPBGNEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193744B2

Procedure details

A flask was charged with (4-fluorophenyl)hydrazine hydrochloride (50.9 g, 313 mmol), EtOH (320 mL) and 2-(ethoxymethylene)malononitrile (40.1 g, 329 mmol). The stirred suspension was treated with TEA (45.8 mL, 329 mmol). After about 10 min the mixture was warmed in an oil bath heated to about 80° C. for about 1.5 h. The mixture was allowed to cool and stir overnight at rt. The solvent was removed under reduced pressure then the material was stirred with water (300 mL). After about 30 min the solids were collected by filtration, washed with water (3×100 mL) and dried under vacuum at about 65° C. to yield 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (110, R1=4-Fluorophenyl) (56.2 g, 89%); LC/MS, method 3, Rt=1.64 min, MS m/z 201 (M−H)—. 1H NMR (400 MHz, DMSO) δ 7.77 (s, 1H), 7.59-7.45 (m, 2H), 7.43-7.27 (m, 2H), 6.68 (s, 2H).
Quantity
50.9 g
Type
reactant
Reaction Step One
Quantity
40.1 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
45.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(O[CH:14]=[C:15]([C:18]#[N:19])[C:16]#[N:17])C>CCO>[NH2:19][C:18]1[N:9]([C:6]2[CH:7]=[CH:8][C:3]([F:2])=[CH:4][CH:5]=2)[N:10]=[CH:14][C:15]=1[C:16]#[N:17] |f:0.1|

Inputs

Step One
Name
Quantity
50.9 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Name
Quantity
40.1 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
320 mL
Type
solvent
Smiles
CCO
Step Two
Name
TEA
Quantity
45.8 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stir overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After about 10 min the mixture was warmed in an oil bath
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
STIRRING
Type
STIRRING
Details
the material was stirred with water (300 mL)
FILTRATION
Type
FILTRATION
Details
After about 30 min the solids were collected by filtration
Duration
30 min
WASH
Type
WASH
Details
washed with water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at about 65° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=NN1C1=CC=C(C=C1)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 56.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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